molecular formula C10H15NO4S B057860 N,N-bis(2-hydroxyethyl)benzenesulfonamide CAS No. 13127-79-2

N,N-bis(2-hydroxyethyl)benzenesulfonamide

Cat. No. B057860
CAS RN: 13127-79-2
M. Wt: 245.3 g/mol
InChI Key: DQHSFCBOCSEJGK-UHFFFAOYSA-N
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Description

N,N-bis(2-hydroxyethyl)benzenesulfonamide is a compound related to the benzenesulfonamide family, known for various applications in chemical and biochemical fields.

Synthesis Analysis

The synthesis of N,N-bis(2-hydroxyethyl)benzenesulfonamide and related compounds involves several chemical steps. For instance, compounds like 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide have been synthesized using acetic acid in ethanol with specific reactants like 2-hydroxy-4-pentadecylbenzaldehyde and 4-aminobenzenesulfonamide (Naganagowda & Petsom, 2011).

Molecular Structure Analysis

Benzenesulfonamide compounds exhibit varied molecular structures. For example, N,N'-(Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide) was synthesized, showing specific structural characteristics after electrochemical reactions (Fischer, Millan, & Ritter, 2013).

Chemical Reactions and Properties

Benzenesulfonamides participate in various chemical reactions, forming different compounds under specific conditions. An example includes the reaction of benzenesulfonamide with different reactants leading to various products, as seen in the synthesis of complex benzenesulfonamides (Siddiqui et al., 2008).

Physical Properties Analysis

The physical properties of benzenesulfonamides, such as solubility, melting point, and crystalline structure, are crucial in their applications. For example, the crystal structure of specific benzenesulfonamides like N-[2-(Pyridin-2-yl)ethyl]-derivatives was studied to understand their properties (Jacobs, Chan, & O'Connor, 2013).

Scientific Research Applications

  • Catalytic Applications:

    • A study by Dayan et al. (2019) focused on a Nickel (II) complex involving diaminobenzene and sulfonamide for catalysis in the reduction of nitrobenzenes. This complex showed significant efficiency in environmental-friendly reactions relevant to green chemistry (Dayan et al., 2019).
  • Biochemical Evaluation:

    • Röver et al. (1997) synthesized and evaluated N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, indicating their potential for therapeutic applications (Röver et al., 1997).
  • Carbonic Anhydrase Inhibitors:

    • Di Fiore et al. (2011) investigated N-substituted benzenesulfonamides as carbonic anhydrase inhibitors (CAIs), uncovering important aspects of their inhibition mechanism (Di Fiore et al., 2011).
  • Antibacterial and Antioxidant Activities:

    • Reddy et al. (2016) synthesized novel bis-1,2,3-triazole derivatives and evaluated their antibacterial and antioxidant activities. Some compounds showed excellent antibacterial activity against various strains and notable antioxidant properties (Reddy et al., 2016).
  • Synthesis and Antimicrobial Activity:

    • Alyar et al. (2012) discussed the synthesis and characterization of copper(II) complexes with N,N′-propanediyl-bis-benzenesulfonamide and demonstrated their antimicrobial activity (Alyar et al., 2012).
  • Epoxidation Reactions:

    • Fischer et al. (2013) described N-alkylation and subsequent Prilezhaev epoxidation of N,N'-(hexane-1,6-diyl)bis(4-methylbenzenesulfonamide), highlighting its use in aqueous solution and potential in polymer chemistry (Fischer et al., 2013).
  • Crystal Structure and Synthesis:

    • Durán et al. (1997) presented the electrochemical synthesis and crystal structure of complexes involving benzenesulfonamide, contributing to the understanding of metal complex structures (Durán et al., 1997).
  • Homopolymer and Copolymers:

    • Chaudhary et al. (2017) synthesized bismaleimide-sulfonamide homopolymer and copolymers, examining their microbial analysis and potential applications in the field of polymer science (Chaudhary et al., 2017).

properties

IUPAC Name

N,N-bis(2-hydroxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c12-8-6-11(7-9-13)16(14,15)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHSFCBOCSEJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-bis(2-hydroxyethyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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